2-Fluoro-4-isopropylphenol
CAS No.: 197362-75-7
Cat. No.: VC21323984
Molecular Formula: C9H11FO
Molecular Weight: 154.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 197362-75-7 |
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Molecular Formula | C9H11FO |
Molecular Weight | 154.18 g/mol |
IUPAC Name | 2-fluoro-4-propan-2-ylphenol |
Standard InChI | InChI=1S/C9H11FO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 |
Standard InChI Key | AJYBHMQEIBOMHW-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=C(C=C1)O)F |
Canonical SMILES | CC(C)C1=CC(=C(C=C1)O)F |
Introduction
Chemical Structure and Properties
Molecular Identification
2-Fluoro-4-isopropylphenol is precisely identified through various chemical identifiers and structural parameters. The compound is registered with CAS number 197362-75-7, which serves as its unique identifier in chemical databases and literature. Table 1 provides a comprehensive overview of the molecular identification parameters for this compound.
Table 1: Molecular Identification Parameters of 2-Fluoro-4-isopropylphenol
Parameter | Value |
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CAS Number | 197362-75-7 |
Molecular Formula | C₉H₁₁FO |
Molecular Weight | 154.18 g/mol |
IUPAC Name | 2-fluoro-4-propan-2-ylphenol |
Standard InChI | InChI=1S/C9H11FO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 |
Standard InChIKey | AJYBHMQEIBOMHW-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=C(C=C1)O)F |
Canonical SMILES | CC(C)C1=CC(=C(C=C1)O)F |
Physical Properties
The physical properties of 2-Fluoro-4-isopropylphenol are significant determinants of its behavior in various chemical environments and applications. While specific experimental data on this compound is limited in the search results, its physical properties can be inferred based on its structural characteristics and comparison with related compounds.
As a phenolic compound with moderate molecular weight, 2-Fluoro-4-isopropylphenol likely exhibits properties typical of substituted phenols, including moderate water solubility due to the hydroxyl group and higher solubility in organic solvents. The presence of the isopropyl group increases its lipophilicity compared to unsubstituted phenol, while the fluorine substituent affects its electronic distribution and hydrogen bonding capabilities.
Structural Features
The structural features of 2-Fluoro-4-isopropylphenol contribute significantly to its chemical behavior and potential applications. The compound contains three key structural elements:
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A phenol core structure with a hydroxyl group, which contributes to hydrogen bonding capabilities and acidic properties.
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A fluorine atom at the ortho (2) position relative to the hydroxyl group, which influences the electronic distribution and acidity of the phenolic hydroxyl.
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An isopropyl group at the para (4) position, which provides hydrophobicity and steric bulk.
These structural elements create a compound with distinctive chemical properties. The hydroxyl group enables hydrogen bonding and provides a reactive site for functionalization. The fluorine atom, being electronegative, withdraws electron density from the aromatic ring, potentially enhancing the acidity of the phenolic hydroxyl while also providing a site for potential hydrogen bonding. The isopropyl group contributes steric bulk and hydrophobicity, which can influence the compound's solubility profile and interactions with biological systems.
Synthesis and Preparation
Common Synthetic Routes
The synthesis of 2-Fluoro-4-isopropylphenol typically involves strategic chemical transformations to introduce both the fluorine atom and the isopropyl group at their respective positions on the phenol ring. While the search results don't provide a direct synthetic route for this specific compound, the synthesis likely follows approaches similar to those used for related fluorinated aromatic compounds and isopropylphenols.
Based on general principles of organic synthesis and information from related compounds, potential synthetic pathways may include:
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Fluorination of 4-isopropylphenol using selective fluorinating agents
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Isopropylation of 2-fluorophenol using alkylation catalysts
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Multi-step approaches involving protection-deprotection strategies
Approach | Starting Materials | Key Reagents | Reaction Conditions | Considerations |
---|---|---|---|---|
Sequential substitution | Phenol | Fluorinating agent, isopropylating agent | Controlled temperature, catalysts | Regioselectivity control |
Functional group modification | 2-Fluorophenol | Isopropylation catalyst | Alkylation conditions | Position selectivity |
Protection-deprotection | Protected phenol derivatives | Selective reagents | Multi-step sequence | Yield optimization |
Applications and Research Findings
Research Applications
2-Fluoro-4-isopropylphenol has been explored in several research areas due to its unique structural properties. While specific research data on this exact compound is limited in the search results, its potential applications can be inferred from its structural features and the applications of related compounds.
Compound | Molecular Formula | Key Structural Differences | Potential Impact on Properties |
---|---|---|---|
2-Fluoro-4-isopropylphenol | C₉H₁₁FO | Base compound | Reference properties |
4-Isopropylphenol | C₉H₁₂O | Lacks fluorine at 2-position | Different electronic distribution, lower acidity |
2-Fluoro-4-nitrophenol | C₆H₄FNO₃ | Nitro group instead of isopropyl | More electron-withdrawing, higher acidity, different solubility |
The structural variations between these compounds lead to significant differences in their chemical behavior. For instance, 4-isopropylphenol (also known as p-cumenol or australol) lacks the fluorine atom present in 2-Fluoro-4-isopropylphenol, which would result in different electronic properties and potentially different reactivity patterns . Similarly, 2-Fluoro-4-nitrophenol replaces the isopropyl group with a strongly electron-withdrawing nitro group, likely resulting in increased acidity of the phenolic hydroxyl and different solubility characteristics .
Chemical Reactivity
General Reactivity Patterns
The phenolic hydroxyl group is likely to exhibit typical phenol reactivity, including:
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Acid-base reactions: Acting as a weak acid due to the stabilization of the phenoxide anion by the aromatic ring
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Electrophilic aromatic substitution: Directing incoming electrophiles to ortho and para positions, though these positions are already occupied in this molecule
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Nucleophilic reactions: The hydroxyl can participate in esterification, etherification, and other transformations
The fluorine atom affects reactivity by:
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Altering the electronic distribution in the aromatic ring
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Potentially increasing the acidity of the phenolic hydroxyl through its electron-withdrawing effect
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Providing resistance to certain metabolic transformations in biological systems
The isopropyl group contributes through:
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Steric effects that may hinder reactions at adjacent positions
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Electron-donating inductive effects that can counterbalance the electron-withdrawing effects of fluorine
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Hydrophobic interactions that affect solubility and binding to non-polar surfaces or pockets
Observed Chemical Transformations
From the search results, we can infer some chemical transformations relevant to 2-Fluoro-4-isopropylphenol based on reactions of related compounds. For instance, the phenolic oxygen in 2-fluoro-4-nitrophenol has been shown to participate in nucleophilic substitution reactions, as demonstrated by its reaction with 3-hydroxymethyl-l-methylpiperidine to form 3-(2-fluoro-4-nitrophenoxymethyl)-1-methylpiperidine . A similar reactivity pattern might be expected for 2-Fluoro-4-isopropylphenol.
Additionally, the search results provide information on reactions of 2-fluoro-4-nitrophenol with 4-chloro-7-methoxyquinoline, yielding 4-(2-fluoro-4-nitrophenoxy)-7-methoxyquinoline under various conditions . These transformations suggest that the phenolic oxygen in 2-Fluoro-4-isopropylphenol could similarly participate in nucleophilic aromatic substitution reactions when the electrophilic partner is sufficiently activated.
Future Research Directions
Research Gaps
Current research on 2-Fluoro-4-isopropylphenol appears limited, with significant gaps in the available literature. Future studies could address:
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Comprehensive characterization of physical, spectroscopic, and thermodynamic properties
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Efficient and scalable synthetic routes with improved regioselectivity
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Detailed toxicological and environmental impact assessments
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Structure-activity relationship studies in various biological systems
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Exploration of the compound's potential in polymer chemistry and materials science
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